4-Methylbenzylidene camphor-d4 chemical properties and structure
4-Methylbenzylidene camphor-d4 chemical properties and structure
An In-depth Technical Guide to 4-Methylbenzylidene Camphor-d4
Introduction
4-Methylbenzylidene camphor-d4 (4-MBC-d4) is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), an organic camphor derivative.[1] 4-MBC is known for its use as a chemical sunscreen agent in the cosmetics industry, specifically for its ability to absorb UVB radiation (290-320 nm) with a peak absorbance at approximately 301 nm.[2][3] Due to its potential as an endocrine disruptor, the safety of 4-MBC has been scrutinized, leading to regulatory restrictions in several regions.[4][5] The deuterated analogue, 4-MBC-d4, serves as a crucial internal standard for the quantitative analysis of 4-MBC in various matrices, leveraging the stable isotopic label for precise detection in mass spectrometry-based methods.[1][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with 4-Methylbenzylidene camphor.
Chemical Properties and Structure
4-MBC-d4 is a white solid at room temperature.[7] The key physical and chemical properties of both the deuterated and non-deuterated forms are summarized below for comparison.
Physical and Chemical Data
| Property | 4-Methylbenzylidene camphor-d4 | 4-Methylbenzylidene camphor |
| Molecular Formula | C₁₈H₁₈D₄O[7] | C₁₈H₂₂O[2] |
| Molecular Weight | 258.39 g/mol [7] | 254.37 g/mol [4] |
| CAS Number | 1219806-41-3[7] | 36861-47-9 / 38102-62-4[3][8] |
| Appearance | White Solid[7] | White to off-white crystalline powder[2][8] |
| Melting Point | Not available | 66-68 °C[2] |
| Boiling Point | Not available | 198-200 °C[2] |
| Solubility | Soluble in DMSO (requires sonication)[1] | Oil-soluble, Insoluble in water[2][4][8] |
| UV Absorption Max (λmax) | Not available | ~301 nm[3] |
Chemical Structure
4-Methylbenzylidene camphor is a derivative of camphor, a bicyclic monoterpene. The structure consists of a camphor core bonded to a 4-methylbenzylidene group. The deuterated version, 4-MBC-d4, has four deuterium atoms replacing hydrogen atoms on the phenyl ring of the methylbenzylidene moiety.[7]
The IUPAC name for the parent compound is (1R,3Z,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one.[8][9] The molecule contains chiral centers and can exist as different stereoisomers.[10] Commercial 4-MBC is typically a racemic mixture of (E)-isomers.[10]
Synonyms for 4-Methylbenzylidene camphor-d4 include:
-
Enzacamene-d4[7]
-
(±)-3-(4-Methylbenzylidene-d4)camphor[7]
-
3-(4'-Methyl)benzylidene-bornan-2-one-D4 (phenyl-D4)[7]
-
1,7,7-Trimethyl-3-[(4-methylphenyl-2,3,5,6-d4)methylene]bicyclo[2.2.1]heptan-2-one[7]
Experimental Protocols & Synthesis
Synthesis of 4-Methylbenzylidene Camphor
The synthesis of the non-deuterated 4-MBC is achieved through a condensation reaction between camphor and 4-methylbenzaldehyde.[8] This reaction is typically catalyzed by an acid or a base.[8] The resulting product requires further purification steps to remove by-products and isolate the desired compound.[8] For the synthesis of specific enantiomers, (+)- and (-)-camphor can be used as starting materials.[10]
Analytical Methodology
4-MBC-d4 is primarily used as an internal standard in analytical chemistry. A common experimental workflow for the detection and quantification of 4-MBC in environmental or biological samples is outlined below.
Biological Activity & Signaling Pathways
While 4-MBC-d4 is used for analytical purposes, the biological activity of its non-deuterated counterpart, 4-MBC, is of significant interest to researchers due to its role as an endocrine disruptor. Studies have shown that 4-MBC affects both the estrogen and thyroid signaling pathways and can activate other intracellular cascades.[4][11]
Estrogenic Effects
4-MBC has been shown to exhibit estrogen-like activity. It can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERβ.[4] This interaction can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells, and alter the expression of estrogen-responsive genes.[4]
Thyroid Disruption
Research indicates that 4-MBC disrupts thyroid function. In animal studies, exposure to 4-MBC led to decreased levels of the thyroid hormone thyroxine (T4) and increased levels of thyroid-stimulating hormone (TSH).[4] This hormonal imbalance is characteristic of primary hypothyroidism and can lead to changes in thyroid gland weight and the expression of genes involved in thyroid function.[4]
Intracellular Signaling
In addition to its endocrine effects, 4-MBC has been found to activate intracellular signaling pathways such as the PI3K/AKT and ERK1/2 pathways in human trophoblast cells.[11] Activation of these pathways can influence cell proliferation, apoptosis, and invasion, suggesting that 4-MBC may impact placental formation during early pregnancy.[11] The compound has also been shown to induce apoptosis and elevate intracellular reactive oxygen species (ROS).[11]
Conclusion
4-Methylbenzylidene camphor-d4 is an indispensable tool for the accurate quantification of its non-deuterated analogue, 4-MBC, a widely studied UV filter. While the primary application of the deuterated form is in analytical chemistry, an understanding of the chemical properties and biological activities of the parent compound is critical for researchers in toxicology, environmental science, and drug development. The endocrine-disrupting properties of 4-MBC, particularly its effects on estrogen and thyroid signaling, underscore the importance of precise analytical methods to monitor its presence and assess its potential impact on human and environmental health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-METHYLBENZYLIDENE CAMPHOR - Ataman Kimya [atamanchemicals.com]
- 3. 4-Methylbenzylidene Camphor (Explained + Products) [incidecoder.com]
- 4. Enzacamene - Wikipedia [en.wikipedia.org]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Methylbenzylidene Camphor-d4 | CymitQuimica [cymitquimica.com]
- 8. specialchem.com [specialchem.com]
- 9. 4-Methylbenzylidene-camphor | C18H22O | CID 38988322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
